An In-depth Technical Guide on the Structural Properties and Stability of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
An In-depth Technical Guide on the Structural Properties and Stability of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-, commonly known as 2'-O-NMA-guanosine, is a chemically modified nucleoside that has garnered significant attention in the field of nucleic acid therapeutics. As a key component of second-generation antisense oligonucleotides (ASOs) and other synthetic nucleic acid-based drugs, this modification imparts desirable biophysical and pharmacokinetic properties, including enhanced binding affinity to target RNA and increased resistance to nuclease degradation.[1][2][3] This guide provides a comprehensive overview of the structural characteristics, stability profile, synthesis, and analytical considerations of 2'-O-NMA-guanosine, offering valuable insights for its application in drug discovery and development.
Structural Properties
The fundamental structure of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- consists of a guanine base linked to a ribose sugar, which is modified at the 2'-hydroxyl position with a 2-(methylamino)-2-oxoethyl group. This modification significantly influences the molecule's conformation and its behavior when incorporated into an oligonucleotide chain.
Chemical Structure:
Caption: 2D structure of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-.
Conformational Preferences:
The preference for the C3'-endo conformation is a key factor in the enhanced binding affinity of ASOs containing this modification to their target RNA. By pre-organizing the oligonucleotide backbone into an A-form-like geometry, the entropic penalty of binding to the A-form RNA target is reduced, leading to a more stable duplex.
Biophysical and Stability Characteristics
The 2'-O-[2-(methylamino)-2-oxoethyl]- modification significantly enhances the stability of oligonucleotides in several ways.
Thermal Stability:
The incorporation of 2'-O-NMA-guanosine into an oligonucleotide increases its thermal stability when hybridized to a complementary RNA strand. This is quantified by the change in melting temperature (ΔTm), which is typically higher for modified oligonucleotides compared to their unmodified counterparts. While specific Tm values are sequence-dependent, the 2'-O-NMA modification generally provides a stabilizing effect comparable to or greater than other second-generation modifications like 2'-O-methoxyethyl (2'-O-MOE).[1][2]
| Modification | Typical ΔTm per modification (°C) |
| 2'-O-Methyl | +1.0 to +1.5 |
| 2'-O-Methoxyethyl (MOE) | +1.5 to +2.0 |
| 2'-O-[2-(methylamino)-2-oxoethyl] (NMA) | +1.8 to +2.5 [1] |
Nuclease Resistance:
One of the most critical features of 2'-O-NMA-guanosine for therapeutic applications is the profound resistance it confers against nuclease degradation.[3] The bulky 2'-substituent sterically hinders the approach of nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids. This increased stability extends the half-life of ASOs in biological fluids and within cells, leading to a more sustained therapeutic effect. Oligonucleotides containing 2'-O-NMA modifications have been shown to have half-lives exceeding 24 hours in relevant biological media.[4]
pH and Temperature Stability of the Monomer:
Detailed kinetic studies on the stability of monomeric 2'-O-NMA-guanosine across a range of pH and temperatures are not extensively reported. However, general principles of nucleoside chemistry suggest that the N-glycosidic bond of purines is susceptible to hydrolysis under acidic conditions.[6] The 2'-O-alkylation is expected to provide some protection against this degradation compared to deoxyguanosine. For unmodified guanosine 5'-monophosphate, thermal degradation follows first-order kinetics and is pH-dependent, with greater stability at neutral to slightly alkaline pH.[7][8] It is reasonable to infer that 2'-O-NMA-guanosine would exhibit a similar trend, with the 2'-modification likely enhancing its overall stability compared to unmodified guanosine.
Synthesis and Purification
The synthesis of 2'-O-[2-(methylamino)-2-oxoethyl]guanosine has been reported through a multi-step chemical process.[1] A general workflow for its synthesis and subsequent purification is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 4. 2'-O-[2-(amino)-2-oxoethyl] oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH08505396A - Oligonucleotides modified to increase stability at acidic pH - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
